2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate
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Overview
Description
2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the ester functional group.
Substitution: Nucleophilic substitution reactions can occur at the chloroquinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, benzoic acid derivatives, and substituted quinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-OXO-2-PHENYLETHYL 6-CHLORO-2-PHENYL-4-QUINOLINECARBOXYLATE
- 2-[4-(BENZYLOXY)PHENYL]-2-OXOE THYL 8-CHLORO-2-(2-THIENYL)-4-QUINOLINECARBOXYLATE
Uniqueness
2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern on the quinoline ring and the presence of the benzyloxyphenyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C25H18ClNO4 |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-chloroquinoline-4-carboxylate |
InChI |
InChI=1S/C25H18ClNO4/c26-24-14-21(20-8-4-5-9-22(20)27-24)25(29)31-16-23(28)18-10-12-19(13-11-18)30-15-17-6-2-1-3-7-17/h1-14H,15-16H2 |
InChI Key |
IYLSLSHIKVVTEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=NC4=CC=CC=C43)Cl |
Origin of Product |
United States |
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